3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Chemical Structure and Properties The compound 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 676371-66-7) features a bicyclo[1.1.1]pentane core substituted with an Fmoc-protected aminomethyl group and a carboxylic acid moiety. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.386 g/mol . The bicyclo[1.1.1]pentane scaffold is prized in medicinal chemistry as a bioisostere for aromatic or aliphatic groups, offering rigidity and metabolic stability. The Fmoc (9-fluorenylmethyloxycarbonyl) group enables orthogonal deprotection in solid-phase peptide synthesis (SPPS), making this compound valuable for constructing peptide-drug conjugates or probes .
Applications This compound has been utilized in the synthesis of albumin-based prostate-specific membrane antigen (PSMA) probes for prostate cancer diagnosis and therapy, leveraging its ability to incorporate into peptide backbones while maintaining structural integrity .
Properties
CAS No. |
2137734-35-9 |
|---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorenyl methoxy carbonyl group. One common approach is to react fluorene with methanol in the presence of an acid catalyst to form the fluorenyl methoxy carbonyl chloride. This intermediate is then reacted with a bicyclo[1.1.1]pentane derivative under controlled conditions to introduce the amino methyl group. The final step involves the carboxylation of the intermediate to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: : The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: : The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Fluorenone derivatives.
Reduction: : Alcohols or aldehydes.
Substitution: : Amides, esters, or other substituted derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc (9-fluorenylmethoxycarbonyl) is widely used as a protecting group in solid-phase peptide synthesis (SPPS). The compound serves as a precursor for the introduction of amino acids into peptides, allowing for the selective protection and deprotection of functional groups during synthesis.
Key Features :
- Stability : The Fmoc group is stable under basic conditions and can be removed under mild acidic conditions.
- Versatility : It allows for the incorporation of various amino acids, facilitating the synthesis of complex peptides.
Drug Development
The compound's unique structure makes it a candidate for designing novel therapeutics. Its ability to form stable interactions with biological targets can be exploited in drug design.
Case Studies :
- Anticancer Agents : Research indicates that Fmoc derivatives can enhance the efficacy of anticancer drugs by improving their solubility and bioavailability.
- Antiviral Compounds : The structural modifications provided by the bicyclic framework can lead to compounds with antiviral properties, as seen in studies focusing on HIV protease inhibitors.
Bioconjugation Strategies
The compound can be utilized in bioconjugation techniques to attach biomolecules such as peptides or proteins to surfaces or other molecules.
Applications :
- Targeted Drug Delivery : By conjugating therapeutic agents to biomolecules using this compound, researchers can enhance targeted delivery to specific cells or tissues.
- Diagnostic Tools : It is also employed in the development of diagnostic assays where specific binding to biomarkers is crucial.
Comparative Analysis Table
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Peptide Synthesis | Used as a protecting group in SPPS | Synthesis of cyclic peptides |
| Drug Development | Enhances drug properties and efficacy | Anticancer and antiviral agents |
| Bioconjugation Strategies | Facilitates attachment of biomolecules for targeted delivery | Targeted therapies and diagnostic assays |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid, also known by its CAS number 1993319-32-6, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 407.42 g/mol. The structure features a bicyclic system that contributes to its biological interactions.
Research indicates that the compound exhibits several biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain proteases and kinases, which are critical in various metabolic pathways.
Case Studies
- Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of bicyclic carboxylic acids exhibit potent anticancer activity against various cancer cell lines. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway, leading to reduced cell viability and increased apoptosis in treated cells .
- Neuroprotective Properties : Another investigation highlighted the neuroprotective effects of related compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce markers of oxidative damage and improve cell survival rates .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have provided insights into the pharmacokinetics and bioavailability of this compound:
- Pharmacokinetics : The compound displays favorable absorption characteristics with moderate bioavailability in animal models.
- Toxicological Profile : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further development.
Q & A
Basic: What are the recommended safety protocols for handling this compound during synthesis?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and face shields to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage: Store at 2–8°C in a dry, airtight container to prevent degradation or moisture absorption .
- Incompatibilities: Avoid strong acids/bases and oxidizing agents, which may trigger decomposition into toxic fumes (e.g., CO, NOₓ) .
Basic: How can researchers optimize the synthesis yield of this compound?
Answer:
- Reaction Conditions: Use microwave-assisted synthesis to reduce reaction time and improve efficiency. For example, coupling reactions in dichloromethane with diisopropylethylamine (DIPEA) as a base at –10°C to 20°C can enhance regioselectivity .
- Purification: Employ column chromatography with gradients of n-hexane/ethyl acetate (e.g., 3:1 to 1:1) to isolate the product. Confirm purity via HPLC (>98%) .
Advanced: What analytical techniques are most effective for characterizing purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm bicyclo[1.1.1]pentane core integrity and Fmoc-group presence .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₉H₁₇NO₅, MW 339.34 g/mol) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm to assess purity (≥95%) .
Advanced: How do substituents on the bicyclo[1.1.1]pentane core influence biological activity?
Answer:
- Fluorine Substitutions: 3,5-Difluorophenyl analogs (e.g., C₂₅H₂₁F₂NO₄) exhibit enhanced metabolic stability and target affinity in enzyme inhibition assays .
- Phenylthio Groups: Derivatives with phenylthio substituents (e.g., C₂₅H₂₁F₂NO₄) show improved antioxidant activity due to sulfur-mediated radical scavenging .
| Compound | Substituent | Biological Activity |
|---|---|---|
| Base compound | None | Peptide synthesis intermediate |
| 3,5-Difluoro analog | 3,5-F₂ | Enhanced enzyme inhibition |
| Phenylthio analog | -SPh | Antioxidant properties |
Basic: What are the key storage conditions to maintain stability?
Answer:
- Temperature: Store at 2–8°C to prevent thermal decomposition .
- Moisture Control: Use desiccants (e.g., silica gel) in airtight containers to avoid hydrolysis of the Fmoc group .
- Light Sensitivity: Protect from UV light to avoid photodegradation .
Advanced: How can researchers resolve contradictions in reported toxicity data?
Answer:
- Data Gaps: Some safety data sheets (SDS) lack full toxicological profiles (e.g., carcinogenicity, mutagenicity) .
- Mitigation Strategies:
- Conduct in vitro assays (e.g., Ames test for mutagenicity).
- Cross-reference multiple SDS (e.g., Indagoo vs. Key Organics) to identify consensus hazards (e.g., acute oral toxicity: Category 4) .
Advanced: What strategies mitigate decomposition during high-temperature reactions?
Answer:
- Inert Atmosphere: Use nitrogen/argon to suppress oxidative degradation .
- Temperature Control: Limit reactions to <100°C; monitor via differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Stabilizers: Add radical scavengers (e.g., BHT) to inhibit free-radical pathways .
Basic: What purification methods are commonly employed post-synthesis?
Answer:
- Liquid-Liquid Extraction: Separate organic/aqueous phases using ethyl acetate and brine .
- Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals .
- Analytical Validation: Confirm purity via melting point analysis and TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
